3-Amino-6-nitro-2H-1,4-benzoxazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107972-58-7 |
|---|---|
Molecular Formula |
C8H5N3O4 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
3-amino-6-nitro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H5N3O4/c9-7-8(12)15-6-2-1-4(11(13)14)3-5(6)10-7/h1-3H,(H2,9,10) |
InChI Key |
SBWDVURXPQKSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=O)O2)N |
Origin of Product |
United States |
Reactivity, Chemical Transformations, and Functionalization of 3 Amino 6 Nitro 2h 1,4 Benzoxazin 2 One Systems
Ring-Opening Reactions and Associated Mechanistic Insights
The stability of the benzoxazinone (B8607429) ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The presence of the lactone functionality makes the carbonyl carbon an electrophilic site, prone to attack by various nucleophiles. This reactivity is a key pathway for converting benzoxazinones into other valuable chemical structures. For instance, 1,3-benzoxazin-4-ones can undergo nucleophilic ring-opening with reagents like Ruppert's reagent (TMS-CF3) to yield o-amino-2,2,2-trifluoroacetophenones, which are useful intermediates in medicinal chemistry. researchgate.net
Mechanistically, the reaction often begins with the nucleophilic addition to the carbonyl carbon of the lactone. This is followed by the cleavage of the endocyclic C-O bond, resulting in an open-chain intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. Under alkaline conditions, 2-Bromo-2H-1,4-benzoxazin-3(4H)-ones have been shown to degrade into 2-aminophenol (B121084) derivatives. researchgate.net Similarly, studies on related heterocyclic systems, such as 3-aminoindolizines, have shown that hydrolysis with acid can lead to ring-opening, yielding 3-(2-pyridyl)propionic acids. rsc.org These transformations highlight the propensity of such heterocyclic systems to undergo ring cleavage under specific chemical environments. For 3-Amino-6-nitro-2H-1,4-benzoxazin-2-one, a similar nucleophilic attack at the C2-carbonyl is expected, leading to the opening of the oxazinone ring to form substituted 2-aminophenol derivatives.
Reactions with Various Nucleophiles (e.g., Nitrogen, Carbon, Oxygen, Sulfur)
The electrophilic nature of the benzoxazinone core, enhanced by the electron-withdrawing nitro group, facilitates reactions with a wide range of nucleophiles. The outcome of these reactions can be either substitution or ring-opening, depending on the nucleophile and reaction conditions.
Nitrogen Nucleophiles: Benzoxazinones are known to react readily with nitrogen nucleophiles. For example, 6-iodo-4H-3,1-benzoxazin-4-one reacts with hydrazine (B178648) hydrate (B1144303), amines, and amino acids to afford quinazolinone derivatives. researchgate.net This transformation proceeds via an initial ring-opening by the nitrogen nucleophile, followed by cyclization to form the new heterocyclic system. researchgate.net
Carbon Nucleophiles: The reaction with carbon nucleophiles can lead to the formation of new C-C bonds. While specific examples for this compound are not detailed in the provided context, reactions of electrophilically activated nitroalkanes with carbon-based nucleophiles are well-documented. frontiersin.org These reactions often involve the addition of the carbon nucleophile to an electron-deficient center, a principle applicable to the benzoxazinone ring.
Oxygen and Sulfur Nucleophiles: The reaction of nitro-substituted heterocycles with oxygen and sulfur nucleophiles is a common method for functionalization. For instance, 2-nitro-1H-benzo[f]chromenes react with alcohols to give 3-alkoxy-2-nitro-2,3-dihydro-1H-benzo[f]chromenes. bohrium.com Similarly, 3-nitropyridines have been shown to undergo selective substitution of the nitro group when treated with sulfur nucleophiles (thiols). nih.gov It is plausible that this compound would react similarly with O- and S-nucleophiles, potentially leading to substitution at the aromatic ring or attack at the carbonyl carbon, resulting in ring-opened products.
C-H Functionalization Strategies on Benzoxazinone Rings
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to modify complex molecules. For benzoxazinone systems, several strategies have been developed to functionalize both sp2 and sp3 C-H bonds.
The nitrogen atom within the benzoxazinone ring can act as an intrinsic directing group to guide transition-metal catalysts to specific C-H bonds. researchgate.netnih.gov This strategy enables highly regioselective functionalization, which is often difficult to achieve through classical methods. researchgate.netmdpi.com Palladium-catalyzed reactions have been particularly successful in this area, allowing for various transformations. researchgate.net
Reported N-directed functionalizations of benzoxazinone derivatives include:
Acylation: Introduction of an acyl group at the ortho position. researchgate.net
Acetoxylation and Hydroxylation: Formation of ortho-acetoxy and ortho-hydroxy derivatives. researchgate.net
Olefination: Palladium-catalyzed coupling with activated alkenes to introduce a vinyl group. researchgate.net
Halogenation: Introduction of halogen atoms (e.g., using NBS, NIS) at the ortho position, providing a handle for further synthetic modifications. researchgate.net
These transformations typically proceed through a cyclometalated intermediate involving the palladium catalyst, the nitrogen directing group, and the target C-H bond, often following a Pd(II)/Pd(IV) catalytic cycle. researchgate.net
Cross-dehydrogenative coupling (CDC) allows for the direct formation of a C-C bond between two C-H bonds, representing a highly efficient synthetic strategy. researchgate.net For 1,4-benzoxazin-2-ones, the C3 position possesses a C(sp3)-H bond that can be functionalized via CDC reactions.
An iron-catalyzed method has been developed for the C(sp3)–C(sp3) oxidative dehydrogenative coupling of 1,4-benzoxazin-2-ones with malonate derivatives. arkat-usa.org This reaction is performed under solvent-free ball-milling conditions, using FeCl2 as the catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. arkat-usa.org This approach provides good to high yields of the corresponding 3-substituted malonate esters under mild conditions. arkat-usa.org Additionally, silver-catalyzed CDC reactions have been used for the C3-arylation of benzoxazin-2-ones with resorcinol, proceeding through a proposed radical pathway. researchgate.netresearchgate.net
| Benzoxazinone Substrate | Coupling Partner | Catalyst/Oxidant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Methyl-1,4-benzoxazin-2-one | Diethyl Malonate | FeCl2·2H2O / DDQ | Ball-milling, rt, 3-5 h | Diethyl 2-(1-methyl-2-oxo-1,4-benzoxazin-3-yl)malonate | High | arkat-usa.org |
| 2H-benzo[b] nih.govskku.eduoxazin-2-one | Resorcinol | AgNO3 / (NH4)2S2O8 | Ambient temperature | C3-arylated benzoxazin-2-one | Not specified | researchgate.net |
While transition metals are often employed for C-H activation, metal-free alternatives are highly desirable for their sustainability and reduced cost. A transition-metal-free method for the alkylation and acylation of C(sp2)-H bonds in 2-benzoxazinones has been developed using 1,4-dihydropyridines (DHPs) as radical precursors. organic-chemistry.orgacs.org
This reaction is typically carried out using an oxidant like sodium persulfate (Na2S2O8) in a suitable solvent such as acetonitrile. organic-chemistry.orgacs.org The proposed mechanism involves the generation of an alkyl or acyl radical from the corresponding 1,4-DHP. organic-chemistry.org This radical then undergoes a site-selective addition to the electron-deficient benzoxazinone ring, followed by oxidation and deprotonation to yield the final functionalized product. organic-chemistry.org This method demonstrates excellent functional group compatibility and a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the benzoxazinone core. nih.govorganic-chemistry.org The protocol has been successfully applied to gram-scale synthesis, highlighting its practical utility. skku.eduacs.org
| Benzoxazinone Substrate | 1,4-Dihydropyridine Reagent | Oxidant | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Benzoxazinone | 4-Alkyl-1,4-DHP | Na2S2O8 | Acetonitrile, 50°C, N2 | C3-Alkylated Benzoxazinone | organic-chemistry.org |
| 2-Benzoxazinone | 4-Acyl-1,4-DHP | Na2S2O8 | Acetonitrile, 50°C, N2 | C3-Acylated Benzoxazinone | organic-chemistry.orgacs.org |
Derivatization and Late-Stage Functionalization of Benzoxazinones
Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthesis. researchgate.netrsc.org This approach allows for the rapid generation of analogues from a common advanced intermediate, bypassing the need for de novo synthesis for each new derivative. nih.gov The C-H functionalization methods described previously are prime examples of LSF, enabling the diversification of the benzoxazinone scaffold. mdpi.comresearchgate.net
By applying N-directed ortho-functionalization, oxidative CDC reactions, or transition-metal-free alkylations, chemists can introduce a variety of substituents onto the benzoxazinone core. This capability is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds. nih.gov For example, the products of C-H halogenation can be further modified through cross-coupling reactions (e.g., Suzuki coupling), expanding the chemical space accessible from the benzoxazinone template. skku.eduorganic-chemistry.org The ability to perform these transformations on highly functionalized substrates underscores the utility of LSF in medicinal chemistry and materials science. mpg.de
Transformation to Quinazolinone Derivatives
The conversion of 2H-1,4-benzoxazin-2-one systems to quinazolinone derivatives is a well-established synthetic strategy. This transformation typically involves the reaction of the benzoxazinone scaffold with a nitrogen nucleophile, such as hydrazine hydrate. researchgate.netnih.gov For instance, 3-amino-2-methyl-quinazolin-4(3H)-ones can be synthesized in good to excellent yields from their corresponding benzoxazinones through an efficient tandem microwave-assisted green process. mdpi.com
One common method involves heating the benzoxazinone with hydrazine hydrate in a suitable solvent like ethanol. researchgate.netnih.gov This reaction proceeds via nucleophilic attack of the hydrazine at the carbonyl carbon of the lactam, followed by ring-opening and subsequent intramolecular cyclization to form the more stable quinazolinone ring system. The 3-amino group on the resulting quinazolinone provides a reactive handle for further functionalization, such as the formation of amides or Schiff bases. mdpi.com
The synthesis of 2-arylquinazolin-4(3H)-ones can be achieved through a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones, catalyzed by molecular iodine. organic-chemistry.org Another approach involves the condensation of N-acylanthranilic acids with primary amines. nih.gov For example, 2-methyl-3-alkyl-6-nitro-4-(3H) quinazolinones can be synthesized in good yields by condensing N-acyl-5-nitroanthranilic acid with primary amines. nih.gov
| Starting Benzoxazinone | Reagents and Conditions | Resulting Quinazolinone | Yield | Reference |
|---|---|---|---|---|
| 6-iodo-2-methyl-4H-benzo[d] frontiersin.orgnih.govoxazin-4-one | Hydrazine hydrate, absolute ethanol, reflux | 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | - | researchgate.net |
| Substituted 2H-1,4-benzoxazin-2-ones | Hydrazides, microwave-assisted | Substituted 3-amino-2-methyl-quinazolin-4(3H)-ones | Good to excellent | mdpi.com |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate, ethanol | 3-amino-2-phenyl quinazolin-4-(3H)-one | - | nih.gov |
Cycloaddition Reactions with Benzoxazinone-Derived Dipole Precursors
The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In the context of benzoxazinone chemistry, the generation of 1,3-dipoles, such as nitrile oxides or azomethine ylides, from benzoxazinone precursors allows for their participation in cycloaddition reactions. uchicago.eduresearchgate.net These reactions are stereoconservative and proceed via a concerted, pericyclic shift involving 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile. organic-chemistry.org
While direct examples involving this compound as a dipole precursor are not extensively detailed in the provided search results, the general principles of 1,3-dipolar cycloadditions can be applied. For instance, azomethine ylides can be generated and reacted with various dipolarophiles. researchgate.net The reactivity in these cycloadditions is governed by the frontier molecular orbital (FMO) energies of the dipole and the dipolarophile. organic-chemistry.org Electron-withdrawing groups on the dipolarophile generally favor the interaction of its LUMO with the HOMO of the dipole. organic-chemistry.org
The presence of the nitro group in the this compound backbone can influence the electronic properties of any derived dipole, potentially enhancing its reactivity in cycloaddition reactions. For example, nitro-substituted aromatic rings can themselves act as dipolarophiles in reactions with azomethine ylides. researchgate.net This suggests that intramolecular cycloadditions could be a feasible pathway for the synthesis of complex fused heterocyclic systems derived from this benzoxazinone.
| Dipole Type | Dipolarophile | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Nitrile Oxide | Alkene | Isoxazoline | [3+2] Cycloaddition | wikipedia.org |
| Nitrile Oxide | Alkyne | Isoxazole | [3+2] Cycloaddition | wikipedia.org |
| Azomethine Ylide | Electron-deficient alkene | Pyrrolidine | [3+2] Cycloaddition | researchgate.net |
| Carbonyl Ylide | Alkene/Alkyne | Oxygen-containing five-membered ring | [3+2] Cycloaddition | uchicago.edu |
Regioselective Conjugate Additions (e.g., 1,6-conjugate addition)
The electron-deficient nature of the aromatic ring in this compound, further activated by the nitro group, suggests its potential to participate in conjugate addition reactions. Specifically, the system can be viewed as a vinylogous carbamate, which can undergo regioselective 1,6-conjugate addition to suitable Michael acceptors. A prime example of such acceptors are p-quinone methides (p-QMs). thieme-connect.de
The zinc triflate-catalyzed regioselective 1,6-conjugate addition of benzoxazinones to p-quinone methides has been reported to produce 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters in good to excellent yields. thieme-connect.deresearchgate.net This reaction demonstrates the nucleophilic character of the benzoxazinone at the C-3 position, which attacks the extended conjugated system of the p-quinone methide.
While the specific reactivity of this compound in 1,6-conjugate additions is not explicitly detailed, the principles from related systems are applicable. The reaction is typically catalyzed by a Lewis acid, such as zinc triflate, which activates the p-quinone methide towards nucleophilic attack. thieme-connect.de The regioselectivity is controlled by the electronic and steric factors of both the benzoxazinone and the p-quinone methide. The development of asymmetric versions of this reaction could provide access to chiral aniline (B41778) derivatives. rug.nl
| Nucleophile | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Vinylogous carbamates (Benzoxazinones) | p-Quinone methides | Zinc triflate | 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters | thieme-connect.de |
| Nitroalkanes | p-Quinone methides | Base-catalyzed, continuous flow | Substituted nitroalkanes | nih.gov |
| Propargyl and allyl groups | Dienoates | Chiral copper catalysts | 1,6-propargyl addition products | nih.gov |
Mechanistic Studies of Benzoxazinone Degradation and Rearrangement Pathways
Benzoxazinones are known to undergo degradation and rearrangement, particularly in biological and environmental systems. frontiersin.org The aglycones of benzoxazinone glucosides, such as DIBOA and DIMBOA, are unstable and can undergo heterocyclic ring contraction to form more stable benzoxazolinones like BOA and MBOA. frontiersin.org
The degradation of benzoxazinones in soil is often mediated by microorganisms. frontiersin.org Fungi, for example, can detoxify these compounds through various pathways. One known pathway involves the opening of the heterocyclic ring by a γ-lactamase enzyme, which has been identified in Fusarium species. frontiersin.org This cleavage leads to the formation of aminophenol derivatives. nih.gov For instance, 2-hydroxy-1,4-benzoxazin-3-one (HBOA) can be transformed by endophytic fungi into several products, including N-(2-hydroxyphenyl)acetamide and its nitrated derivatives. nih.gov
Mechanistically, the degradation often initiates with the hydrolysis of the lactam bond, followed by further transformations. In some cases, the degradation involves oxidative cleavage. The presence of a nitro group, as in this compound, would likely influence the degradation pathway, potentially through nitroreduction pathways, which are common metabolic routes for nitroaromatic compounds. nih.gov
| Parent Benzoxazinoid | Degradation Condition/Mediator | Key Intermediate/Product | Reference |
|---|---|---|---|
| DIBOA/DIMBOA | Deglucosylation and ring contraction | BOA/MBOA | frontiersin.org |
| HBOA | Endophytic fungi (e.g., Plectosporium tabacinum) | N-(2-hydroxyphenyl)acetamide, N-(2-hydroxy-5-nitrophenyl)acetamide | nih.gov |
| BOA | Fusarium species (with Fdb1 enzyme) | 2-aminophenol | nih.gov |
| 2-aminophenol | Fusarium species (with Fdb2 enzyme) | N-(2-hydroxyphenyl) malonamic acid | nih.gov |
Advanced Spectroscopic and Structural Characterization of 3 Amino 6 Nitro 2h 1,4 Benzoxazin 2 One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete and unambiguous assignment of all atoms in the benzoxazinone (B8607429) scaffold can be achieved. nih.gov
High-Resolution ¹H NMR Analysis
High-resolution ¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. In 3-Amino-6-nitro-2H-1,4-benzoxazin-2-one, the aromatic protons are particularly diagnostic. The electron-withdrawing nature of the nitro group and the benzoxazinone core significantly influences the chemical shifts of the protons on the benzene (B151609) ring, typically shifting them downfield. wisc.edu
The aromatic region is expected to show an AMX spin system. The proton ortho to the nitro group (H-5) would appear at the most downfield position, likely as a doublet. The proton ortho to the amino group (H-7) would also be a doublet, while the H-8 proton would appear as a doublet of doublets. The amino (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. Protons on the oxazine (B8389632) ring would also have characteristic shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~8.0 - 8.2 | d | J ≈ 2-3 Hz |
| H-7 | ~7.0 - 7.2 | d | J ≈ 8-9 Hz |
| H-8 | ~7.4 - 7.6 | dd | J ≈ 8-9 Hz, 2-3 Hz |
| -NH₂ (Amino) | Variable (Broad s) | s | N/A |
| -CH₂- (Oxazine Ring) | ~4.5 - 5.0 | s | N/A |
¹³C NMR Spectroscopy for Carbon Backbone Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom. The carbonyl carbon (C-2) of the lactam ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. rsc.orgnih.gov
The aromatic carbons show a wide range of chemical shifts influenced by the attached substituents. The carbon atom bearing the nitro group (C-6) and the carbon attached to the amino group (C-3) will be significantly affected. Quaternary carbons, such as C-4a, C-8a, and the carbons attached to the nitro and amino groups, can be definitively assigned using advanced techniques. rsc.orgresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Carbonyl) | ~165 |
| C-3 (C-NH₂) | ~150 |
| C-4a | ~130 |
| C-5 | ~120 |
| C-6 (C-NO₂) | ~145 |
| C-7 | ~115 |
| C-8 | ~125 |
| C-8a | ~140 |
Advanced NMR Techniques for Stereochemical Assignments
For complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm stereochemistry. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly crucial for assigning quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons at the ring junctions, by observing their correlations with nearby protons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, even if they are not directly bonded. This is vital for determining the stereochemistry and conformation of substituents on the benzoxazinone ring and for differentiating between regioisomers. nih.govresearchgate.net
Through the combined application of these techniques, a comprehensive and unambiguous 3D structural map of the molecule and its derivatives can be constructed.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the parent ion, confirming the molecular formula of this compound as C₈H₇N₃O₄. fateallchem.dk The calculated exact mass can be compared to the experimentally observed mass to validate the compound's identity with high confidence.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₈H₈N₃O₄⁺ | 210.0458 | Typically within 5 ppm |
| [M-H]⁻ | C₈H₆N₃O₄⁻ | 208.0313 | Typically within 5 ppm |
| [M+Na]⁺ | C₈H₇N₃O₄Na⁺ | 232.0278 | Typically within 5 ppm |
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Both EI and ESI are common ionization methods used to generate ions for mass analysis, each providing different types of structural information.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. fateallchem.dk For nitroaromatic compounds, ESI in negative ion mode is often effective, as the acidic protons (e.g., from an amino group) can be easily lost. researchgate.netnih.gov Tandem MS (MS/MS) experiments on the ESI-generated molecular ion can induce controlled fragmentation, which is useful for structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of neutral molecules like NO, NO₂, and CO. researchgate.netnih.gov The fragmentation of the benzoxazinone core itself is also a key diagnostic feature. fateallchem.dk
Electron Ionization (EI): EI is a higher-energy, "hard" ionization technique that often results in extensive fragmentation of the molecule. The resulting mass spectrum displays a characteristic pattern of fragment ions that serves as a molecular fingerprint. researchgate.net While the molecular ion peak might be weak or absent, the fragmentation pattern provides valuable structural information. For benzoxazinone derivatives, fragmentation often involves cleavage of the heterocyclic ring. researchgate.netresearchgate.net Common fragments for nitroaromatic compounds include ions corresponding to the loss of the nitro group ([M-NO₂]⁺) and subsequent rearrangements. youtube.com
The combination of soft ionization (ESI) to confirm the molecular weight and hard ionization (EI) to analyze characteristic fragmentation patterns provides a robust method for the structural characterization of this compound and its derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. While the specific spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on the analysis of its constituent functional groups and data from analogous compounds like 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.
The key functional groups in this compound are the lactone (cyclic ester), the secondary amide within the benzoxazine (B1645224) ring, the primary amino group, and the aromatic nitro group. The expected vibrational frequencies are detailed in the table below.
N-H Vibrations: The primary amino group (NH₂) is expected to show two distinct stretching bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H bending vibration typically appears around 1650-1580 cm⁻¹.
C=O Stretching: The carbonyl group of the lactone is a strong IR absorber and is anticipated to produce a prominent peak in the range of 1750-1730 cm⁻¹.
NO₂ Vibrations: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1560-1520 cm⁻¹ and a symmetric stretch between 1360-1330 cm⁻¹.
C-O and C-N Stretching: The C-O-C ether linkage within the oxazine ring will exhibit stretching vibrations, typically in the 1250-1050 cm⁻¹ region. C-N stretching vibrations from the amino group and the ring structure also appear in the fingerprint region.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching occurs above 3000 cm⁻¹, while C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 |
| Lactone (C=O) | Stretch | 1750 - 1730 |
| Amino (N-H) | Bend | 1650 - 1580 |
| Aromatic (C=C) | Ring Stretch | 1600 - 1450 |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1330 |
| Ether (Ar-O-C) | Stretch | 1250 - 1050 |
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the solid-state conformation. While the crystal structure for this compound itself is not available, a detailed analysis of the closely related derivative, 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, offers significant insight into the structural characteristics of this class of compounds. nih.gov
The study of this derivative revealed that the benzoxazin-4-one fused-ring system is essentially co-planar. nih.gov The crystal structure is stabilized by a network of intermolecular and intramolecular interactions. Key findings from the crystallographic analysis of this derivative are summarized below. nih.gov
Molecular Geometry: The fused benzoxazinone ring system is nearly flat, with a root-mean-square deviation of 0.018 Å. The attached benzene ring is twisted slightly out of this plane. nih.gov The nitro groups are also twisted relative to the plane of their attached benzene rings, as indicated by O-N-C-C torsion angles of 167.94° and 170.38°. nih.gov
Hydrogen Bonding: The crystal packing is dominated by hydrogen bonds. Amine-nitro N-H···O hydrogen bonds link molecules into centrosymmetric dimeric aggregates. nih.gov These aggregates are further connected by C-H···O interactions, forming a three-dimensional architecture. nih.gov
π–π Interactions: The crystal structure is also stabilized by π–π stacking interactions between the oxazinyl and terminal benzene rings of adjacent molecules, with an inter-centroid distance of 3.5069 Å. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₈N₄O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.0229 (3) Å |
| b = 8.6148 (3) Å | |
| c = 21.5662 (15) Å | |
| Unit Cell Angle (β) | 90.029 (6)° |
| Unit Cell Volume (V) | 1304.77 (12) ų |
| Temperature | 100 K |
These findings suggest that the solid-state structure of this compound would similarly be influenced by a combination of hydrogen bonding involving the amino and nitro groups, as well as potential π–π stacking of the aromatic rings.
Other Spectroscopic and Microscopic Methods (e.g., UV-Vis, TEM, EDAX for catalyst characterization)
Beyond IR and X-ray techniques, other methods provide complementary information. UV-Visible (UV-Vis) spectroscopy is particularly useful for studying the electronic transitions within chromophoric systems like the nitroaromatic core of this compound.
UV-Visible Spectroscopy: The UV-Vis spectrum of a nitroaromatic compound is typically characterized by distinct absorption bands corresponding to different electronic transitions. rsc.org Based on studies of analogous molecules like nitrobenzaldehydes, the spectrum of this compound is expected to display several key features. rsc.org
n→π* Transitions: A weak absorption band, often found at longer wavelengths (around 350 nm), can be attributed to the n→π* transition. This involves the excitation of a non-bonding electron from an oxygen atom of the nitro group or the carbonyl group to an anti-bonding π* orbital. rsc.org
π→π* Transitions: More intense absorption bands are expected at shorter wavelengths. An intermediate intensity band (around 300 nm) can be assigned to π→π* transitions within the benzene ring system. rsc.org A very strong absorption band (around 250 nm) is likely due to a π→π* transition involving charge transfer character between the benzene ring and the electron-withdrawing nitro group. rsc.org The presence of the electron-donating amino group would likely modulate the position and intensity of these bands.
| Approximate Wavelength (nm) | Electronic Transition | Expected Intensity |
|---|---|---|
| ~350 | n→π* (from NO₂ and C=O) | Weak |
| ~300 | π→π* (Benzene ring) | Moderate |
| ~250 | π→π* (Charge transfer, Ar-NO₂) | Strong |
Microscopic and Elemental Analysis Methods: Techniques such as Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) are not typically used for the structural characterization of the organic molecule itself. Instead, they are powerful tools for characterizing materials used in the synthesis or application of such compounds. For example, if a heterogeneous catalyst (e.g., palladium on carbon) were used in a reaction to synthesize a derivative of this compound, TEM would be employed to visualize the size, shape, and distribution of the catalyst nanoparticles. EDAX would then provide an elemental analysis of the catalyst, confirming the presence and relative abundance of elements like palladium and carbon.
Emerging Research Directions and Applications of Benzoxazinone Chemistry
Benzoxazinone (B8607429) Scaffolds as Versatile Building Blocks in Complex Molecule Synthesis
The structural framework of benzoxazinones, characterized by a fused benzene (B151609) and oxazine (B8389632) ring, presents reactive sites that make them highly valuable intermediates in organic synthesis. mdpi.com Their utility as synthons is well-established for the construction of more elaborate molecular architectures, particularly other heterocyclic systems. For instance, benzoxazinone derivatives serve as precursors for the synthesis of quinazolinones, 4-hydroxy-quinolinones, and 2,5-disubstituted oxazolines. researchgate.net The transformation often involves a ring-opening reaction initiated by a nucleophilic attack, followed by reclosure to form a new heterocyclic ring. researchgate.net This reactivity allows chemists to leverage the benzoxazinone template to access a diverse range of complex molecules.
The presence of a nitro group, as in 3-Amino-6-nitro-2H-1,4-benzoxazin-2-one, further enhances its versatility as a building block. Nitro compounds are recognized as ideal intermediates in organic synthesis due to the diverse reactivity of the nitro functionality. researchgate.net This group can be readily transformed into other functional groups, most notably reduced to an amino group, which opens up numerous pathways for further molecular elaboration. researchgate.net This strategic placement of amino and nitro groups on the benzoxazinone scaffold provides orthogonal handles for sequential chemical modifications, enabling the construction of intricate and functionally diverse molecules. The benzoxazinone core can be employed in various synthetic strategies, including cascade annulations, oxidative condensations, and transition-metal-catalyzed coupling reactions, to build complex molecular frameworks. mdpi.comresearchgate.net
Development of Chemical Probes and Enzyme Ligands Derived from Benzoxazinones
The inherent reactivity and structural features of the benzoxazinone scaffold make it an attractive platform for the design of chemical probes and enzyme ligands. These molecules are engineered to interact with biological systems in a specific manner, allowing for the study of biological processes or the modulation of enzyme activity.
Benzoxazinone derivatives have been successfully developed as activity-based probes (ABPs) for profiling enzymes, particularly serine proteases. nih.gov These probes typically contain an electrophilic "warhead" that covalently modifies the target enzyme, allowing for its detection and identification. Alkyne-substituted benzoxazin-4-ones, for example, have been utilized as ABPs for serine proteases, demonstrating the utility of this scaffold in chemical biology. nih.gov
Furthermore, benzoxazinones have been explored as fluorescent probes. A notable example is a 7-hydroxybenzoxazinone-based fluorescent "turn-on" probe designed for the selective sensing of biothiols like glutathione (B108866) and cysteine. nih.gov The probe exhibits a significant fluorescence enhancement upon reaction with these biological thiols, enabling their detection in living cells. nih.gov This highlights the potential for designing benzoxazinone-based sensors for various biologically relevant analytes.
In the context of enzyme inhibition, benzoxazinones have been identified as competitive, alternate substrate inhibitors of serine proteases such as human leukocyte elastase and α-chymotrypsin. nih.gov The mechanism involves the acylation of the enzyme's active site by the benzoxazinone, forming a stable acyl-enzyme intermediate, which effectively inhibits the enzyme. nih.gov Structure-activity relationship studies have shown that electronic effects, such as the presence of electron-withdrawing groups, can significantly influence the inhibitory potency of these compounds. nih.gov
| Benzoxazinone Derivative Type | Application | Target | Mechanism of Action |
|---|---|---|---|
| Alkyne-substituted benzoxazin-4-ones | Activity-Based Probe (ABP) | Serine Proteases | Covalent modification of the enzyme. nih.gov |
| 7-Hydroxybenzoxazinone-based probe | Fluorescent "Turn-On" Probe | Biothiols (e.g., Glutathione, Cysteine) | Reaction with biothiols leading to fluorescence enhancement. nih.gov |
| Substituted 4H-3,1-benzoxazin-4-ones | Enzyme Inhibitor | Serine Proteases (e.g., Human Leukocyte Elastase, α-chymotrypsin) | Alternate substrate inhibition via acylation of the enzyme's active site. nih.gov |
Role of Benzoxazinone Derivatives in Material Science
The unique chemical structures of benzoxazinone derivatives also lend themselves to applications in material science, where they can be incorporated into polymers and other functional materials.
One of the most significant applications of benzoxazine (B1645224) chemistry in material science is in the formation of polybenzoxazines. These are high-performance thermosetting polymers produced through the thermally induced ring-opening polymerization of benzoxazine monomers. researchgate.net Polybenzoxazines exhibit a range of desirable properties, including near-zero shrinkage upon curing, excellent thermal stability, low water absorption, and high char yield, which imparts flame retardant characteristics. researchgate.net These properties make them suitable for a variety of applications, including adhesives, coatings, and as matrix resins for fiber-reinforced composites in the aerospace and electronics industries. researchgate.net Bio-based polybenzoxazines are also being developed from renewable resources to create more sustainable materials. researchgate.net
In the realm of optoelectronics, benzoxazinone derivatives have been noted for their potential use in functional materials such as those for optoelectronic devices and fluorescence emission materials. mdpi.comresearchgate.net The photophysical properties of benzoxazinone derivatives, such as broad absorption bands, emission in the red part of the spectrum, and large Stokes shifts, make them interesting candidates for components in organic light-emitting diodes (OLEDs). nih.gov While specific applications of this compound in OLEDs are not detailed, the broader class of phenoxazine (B87303) derivatives, which share a similar core structure, has been investigated as host materials for phosphorescent OLEDs. researchgate.net
Understanding the relationship between the molecular structure of benzoxazinone derivatives and the macroscopic properties of the resulting materials is crucial for designing new functional materials with tailored characteristics. Research in this area has focused on how substitutions on the benzoxazinone ring affect the properties of polybenzoxazines. For example, the introduction of fluorine atoms into the benzoxazine monomer can lead to polybenzoxazines with low dielectric constants, a desirable property for microelectronics applications. researchgate.net
Studies on the polymerization behavior of multifunctional benzoxazines have shown that the number of oxazine functionalities on a single benzene ring influences the reactivity of the monomer and the structure of the resulting polymer network. researchgate.net For instance, a trifunctional benzoxazine monomer exhibits a lower polymerization temperature compared to its monofunctional counterpart and can lead to polymer structures with different types of linkages. researchgate.net The photophysical properties of benzoxazinone derivatives are also highly dependent on their structure, with substitutions on the aromatic rings affecting properties like fluorescence quantum yield and the degree of charge transfer in the excited state. nih.gov These structure-property relationship studies are essential for the rational design of new benzoxazinone-based materials with specific thermal, mechanical, or photophysical properties.
Advancements in Green and Sustainable Synthetic Methodologies for Benzoxazinone Compounds
In line with the growing emphasis on sustainable chemistry, significant efforts have been directed towards developing greener and more efficient methods for the synthesis of benzoxazinone compounds. Traditional synthetic routes often require harsh reaction conditions, toxic reagents, or expensive metal catalysts. mdpi.comresearchgate.net
Modern sustainable approaches aim to overcome these limitations. Microwave-assisted synthesis has emerged as a powerful tool, offering advantages such as reduced reaction times, higher yields, and often solvent-free conditions. researchgate.nettandfonline.comuaeh.edu.mx For example, the synthesis of benzoxazine-2,4-diones from phthalic anhydrides has been achieved efficiently using microwave irradiation, significantly shortening the reaction time from hours to minutes compared to conventional heating. researchgate.nettandfonline.com
Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of benzoxazinone derivatives. researchgate.netnih.govnih.govuniv.kiev.ua Sonochemistry can enhance reaction rates and yields, often under milder conditions than traditional methods. mdpi.com
Furthermore, there is a drive to develop catalyst-free and transition-metal-free synthetic protocols. nih.govrsc.org An iodine-catalyzed oxidative cascade reaction between anthranilic acids and aldehydes provides a transition-metal-free route to 2-arylbenzoxazin-4-ones using an affordable and environmentally benign oxidant. mdpi.com The use of reusable ionic liquids as both solvent and catalyst also represents a promising eco-friendly alternative for benzoxazinone synthesis. nih.gov These advancements in synthetic methodologies not only make the production of benzoxazinones more environmentally friendly but also facilitate the creation of a wider diversity of these valuable compounds. nih.gov
| Methodology | Key Features | Advantages | Example Application |
|---|---|---|---|
| Conventional Heating | Traditional use of heat, often with solvents. | Well-established procedures. | Synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones from anthranilic acids and aroyl chlorides. mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Drastically reduced reaction times, often solvent-free, improved yields. researchgate.nettandfonline.com | Synthesis of benzoxazine-2,4-diones from phthalic anhydrides. researchgate.nettandfonline.com |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to the reaction mixture. | Enhanced reaction rates, high yields, mild conditions. mdpi.comresearchgate.net | One-pot synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones. mdpi.com |
| Transition-Metal-Free Catalysis | Use of non-metal catalysts (e.g., Iodine). | Avoids toxic and expensive heavy metals, environmentally friendlier. mdpi.comnih.gov | Iodine-catalyzed synthesis of 2-arylbenzoxazin-4-ones. mdpi.com |
| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as catalysts and/or solvents. | Catalyst is often reusable, mild reaction conditions, eco-friendly. nih.gov | Basic ionic liquid-catalyzed reaction of arylnitriles and o-iodobenzoic acid. nih.gov |
Future Perspectives in Benzoxazinone Organic Synthesis and Functionalization Research
The field of benzoxazinone chemistry is poised for continued growth, driven by the amplified utility of these scaffolds in medicinal chemistry, material science, and organometallic applications. mdpi.com Future research is likely to focus on several key areas. The development of novel, highly efficient, and atom-economical synthetic methodologies will remain a priority. researchgate.netelsevierpure.comnih.gov This includes the further refinement of green chemistry approaches and the exploration of new catalytic systems to access benzoxazinone cores with greater structural diversity and complexity. researchgate.netelsevierpure.comnih.gov
Late-stage functionalization of the benzoxazinone scaffold, particularly through C-H activation techniques, represents a powerful strategy for rapidly generating libraries of derivatives. researchgate.netelsevierpure.comnih.gov As the benzoxazinone core can act as a directing group, this allows for regioselective modification of the aromatic ring, a task that is often challenging using traditional methods. researchgate.netelsevierpure.comnih.govresearchgate.net Expanding the scope of these C-H functionalization reactions will unlock new possibilities for creating novel compounds.
In materials science, the design of new benzoxazinone-based monomers will enable the creation of advanced polymers with tailored properties, such as enhanced thermal stability, improved mechanical performance, or specific optical and electronic characteristics for use in next-generation composites and electronic devices. researchgate.netelsevierpure.comnih.gov In the realm of chemical biology, the future will likely see the development of more sophisticated benzoxazinone-based chemical probes and ligands with higher selectivity and sensitivity for their biological targets. nih.gov This could lead to new tools for disease diagnosis and a deeper understanding of complex biological systems. By harnessing the synthetic methodologies and functionalization strategies currently being developed, new avenues for the creation of novel functional materials and biologically active compounds based on the benzoxazinone scaffold will continue to emerge. researchgate.netelsevierpure.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Amino-6-nitro-2H-1,4-benzoxazin-2-one, and how can purity be optimized?
- Methodology : Cyclization of precursor nitro-substituted benzoxazine intermediates under controlled acidic or basic conditions is a common approach. For example, similar benzoxazinone derivatives are synthesized via intramolecular cyclization of ortho-substituted aniline derivatives . Purification can be achieved using recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients . Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy to confirm the absence of unreacted amines or nitro intermediates .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Structural analysis : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles and ring conformations, as demonstrated for 6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives .
- Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can identify amine and nitro proton environments. IR spectroscopy helps confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion validation and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Guidelines : Although direct toxicity data for this compound is limited, structurally similar benzoxazinones require strict precautions:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers away from oxidizers due to the nitro group’s potential reactivity .
Advanced Research Questions
Q. How does the nitro group at position 6 influence the compound’s stability under varying pH and thermal conditions?
- Experimental design :
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for nitro reduction products (e.g., amine derivatives) or ring-opening reactions .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, nitro-substituted benzoxazinones often degrade above 200°C .
- Key consideration : Compare stability with non-nitro analogs (e.g., 6-amino derivatives) to isolate electronic effects .
Q. What computational models predict the reactivity of the amino and nitro groups in electrophilic or nucleophilic environments?
- Methodology :
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces, highlighting nucleophilic (amine) and electrophilic (nitro) sites .
- Reactivity studies : Simulate interactions with common reagents (e.g., acylating agents) to predict regioselectivity. Cross-validate with experimental kinetic data .
Q. How can researchers resolve contradictions in reported spectral data for benzoxazinone derivatives?
- Data analysis framework :
- Systematic benchmarking : Compile NMR and IR spectra from multiple sources (e.g., NIST Chemistry WebBook , Sigma-Aldrich technical notes ).
- Solvent effects : Test solvent-dependent shifts (e.g., DMSO vs. CDCl₃) to explain discrepancies in amine proton signals .
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., oxidized amines) that may skew spectral interpretations .
Q. What derivatization strategies enhance the detection of this compound in complex matrices?
- Advanced methodology :
- Fluorometric tagging : Derivatize the amine group with 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (a fluorogenic agent) for HPLC analysis with LODs < 1 ppb .
- Solid-phase extraction (SPE) : Use mixed-mode cation-exchange cartridges to isolate the compound from biological samples, followed by UPLC-QTOF-MS for quantification .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
